14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo-
Overview
Description
14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- is a complex organic compound that features a unique combination of functional groups, including oxa, dithia, diaza, and fluorenyl moieties. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Mechanism of Action
Target of Action
Fmoc-Cystamine-Suc is primarily used as a protecting group for amines . It is a valuable building block for the incorporation of disulfides . It possesses two terminal amino functional groups, one with a protecting group .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Cystamine-Suc is used in Solid Phase Peptide Synthesis (SPPS) as a conjugation linker for various applications . It plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Pharmacokinetics
A related compound, fmoc-f, has been studied and found to have favorable oral bioavailability and in-vivo tolerance .
Result of Action
The use of Fmoc-Cystamine-Suc in SPPS results in the synthesis of complex peptides and proteins . Its use as a protecting group allows for selective deprotection of the thiol group in the presence of N-Fmoc .
Action Environment
The action of Fmoc-Cystamine-Suc is influenced by the reaction conditions. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The stability and efficacy of Fmoc-Cystamine-Suc are also likely to be influenced by factors such as pH, temperature, and the presence of other reactive species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds that contain the oxa, dithia, and diaza functionalities. These intermediates are then coupled with fluorenyl derivatives under specific reaction conditions, such as controlled temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can serve as reactive sites for further chemical modifications.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other oxa, dithia, and diaza derivatives, as well as fluorenyl-containing molecules. Examples include:
- 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid derivatives with different substituents.
- Fluorenyl-containing compounds with varying functional groups.
Uniqueness
The uniqueness of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c26-21(9-10-22(27)28)24-11-13-31-32-14-12-25-23(29)30-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,26)(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVHJSFCBULMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136847 | |
Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946849-80-5 | |
Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946849-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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